N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c1-20-15-12(18)7-10(17)8-13(15)23-16(20)19-14(21)9-22-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCHYQFZWUZCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)COC3=CC=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815023 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms:
Formation of the Ylidene Group: The ylidene group can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the benzothiazole derivative with phenoxyacetic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Agriculture: It may be used as a pesticide or herbicide due to its ability to inhibit specific enzymes or pathways in pests and weeds.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, resulting in various biological effects.
Comparison with Similar Compounds
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide can be compared with other benzothiazole derivatives, such as:
N-[(2Z)-4,6-dichloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide: This compound has similar structural features but different substituents, leading to variations in biological activity and applications.
N-[(2Z)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-en-1-ylidene]-N-methylmethanaminium hexafluorophosphate:
The uniqueness of this compound lies in its specific combination of fluorine atoms, ylidene group, and phenoxyacetamide moiety, which contribute to its distinct chemical behavior and wide range of applications.
Biological Activity
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique benzothiazole structure with difluoromethyl and phenoxyacetamide substituents, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant studies, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₂F₂N₂OS. The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Benzothiazole Moiety | Core structure providing biological activity |
| Difluoromethyl Groups | Enhance lipophilicity and binding affinity |
| Phenoxyacetamide Group | Potentially involved in receptor interactions |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A series of benzothiazole derivatives have shown potent activity against various cancer cell lines. For instance, studies have highlighted that benzothiazole derivatives can inhibit cell proliferation in breast, ovarian, lung, and colon carcinoma cell lines . The mechanism of action often involves the modulation of signaling pathways critical for tumor growth.
Enzyme Inhibition
Preliminary studies suggest that this compound may also act as an inhibitor for several enzymes. Notable activities include:
- Acetylcholinesterase Inhibition : This action is relevant for neurodegenerative conditions such as Alzheimer’s disease.
- Alpha-glucosidase Inhibition : Implicated in managing diabetes by delaying carbohydrate digestion and absorption.
These enzyme interactions are crucial for developing therapeutic agents targeting metabolic disorders and neurodegenerative diseases .
The compound's mechanism involves binding to specific molecular targets within biological systems. The presence of difluoro and phenoxy groups enhances its affinity for enzyme active sites or receptors. Molecular docking studies suggest that the compound can effectively interact with these targets, leading to inhibition of enzymatic activity or modulation of receptor signaling pathways .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF7 (Breast) | 20 | Moderate |
| A549 (Lung) | 15 | High |
| HeLa (Cervical) | 25 | Moderate |
These results indicate a promising profile for further development as an anticancer agent.
Animal Studies
In vivo studies are essential to confirm the efficacy observed in vitro. Early-stage animal trials have shown that administration of this compound leads to reduced tumor size in xenograft models. The exact dosage and administration route continue to be optimized for maximum therapeutic effect .
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., Z-configuration via coupling constants and diastereotopic proton splitting) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying the difluoro and methyl groups .
- IR spectroscopy : Validates amide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole ring vibrations .
Advanced tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
How can reaction conditions be optimized to improve synthetic yields?
Q. Advanced
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps, while toluene:water mixtures improve azide substitution kinetics .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) may accelerate heterocycle formation, though evidence for this compound is limited .
- Temperature control : Reflux (~110°C) for azide reactions vs. room temperature for condensations balances reactivity and side-product formation .
Data-driven approach : Use design-of-experiments (DoE) to test solvent ratios, temperatures, and stoichiometry .
How should researchers address discrepancies in reported biological activity data across studies?
Q. Advanced
- Assay standardization : Differences in cell lines (e.g., Wister albino mice vs. human cell models) or endpoint measurements (IC₅₀ vs. EC₅₀) can skew results .
- Structural analogs : Compare bioactivity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate SAR trends .
- Meta-analysis : Cross-reference solubility data (e.g., DMSO stock stability) and purity thresholds (>95% by HPLC) to identify confounding factors .
What computational methods predict the reactivity and electronic properties of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina, referencing crystallographic data (e.g., PDB ID 0MN) .
- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT to mimic reaction environments .
How can stereochemical purity (Z-configuration) be rigorously confirmed?
Q. Advanced
- NOESY NMR : Detect spatial proximity between the methyl group and difluoro-substituted benzothiazole protons to confirm Z-geometry .
- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry, as done for analogs in Acta Crystallographica reports .
- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers if racemization occurs during synthesis .
What purification techniques are most effective for isolating this compound?
Q. Basic
- Crystallization : Ethanol or methanol recrystallization removes polar impurities (e.g., unreacted azides) .
- Column chromatography : Silica gel with hexane:ethyl acetate gradients resolves non-polar byproducts .
- Liquid-liquid extraction : Ethyl acetate/water partitions isolate intermediates from aqueous residues .
How can structure-activity relationship (SAR) studies be designed for derivatives?
Q. Advanced
- Substituent variation : Synthesize analogs with halogen (F, Cl), alkyl (methyl, ethyl), or alkoxy (methoxy) groups at the benzothiazole or phenoxy positions .
- Biological profiling : Test analogs against disease-relevant targets (e.g., kinases, GPCRs) to map pharmacophore requirements .
- Data integration : Use cheminformatics tools (e.g., Schrodinger’s Phase) to correlate structural features with activity trends .
How can competing reaction pathways (e.g., hydrolysis vs. cyclization) be minimized?
Q. Advanced
- Protecting groups : Temporarily block reactive sites (e.g., amide NH) with tert-butoxycarbonyl (Boc) groups during azide substitution .
- pH control : Maintain basic conditions (pH >9) to suppress acid-catalyzed hydrolysis of the acetamide moiety .
- Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
What strategies validate DFT-predicted reaction mechanisms for this compound?
Q. Advanced
- Isotopic labeling : Introduce ¹³C or ¹⁵N isotopes at reaction centers to track bond-breaking/forming steps experimentally .
- Transition-state analysis : Compare computed activation energies with kinetic data (e.g., Arrhenius plots) from controlled reactions .
- Benchmarking : Validate DFT methods against high-level ab initio (e.g., CCSD(T)) calculations for critical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
